BenchChemオンラインストアへようこそ!

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine

Sequential Pd-catalyzed coupling Chemoselective amination Heterocycle diversification

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine (CAS 1289112-85-1, MF C₁₀H₁₂BrClN₂, MW 275.57 g/mol) is a heterocyclic building block comprising a pyridine core substituted with bromine at C5, chlorine at C3, and a piperidin-1-yl group at C2. The compound belongs to the 2-piperidinopyridine class but is distinguished from mono-halogenated and non-halogenated analogs by its dual-halogen substitution pattern.

Molecular Formula C10H12BrClN2
Molecular Weight 275.57 g/mol
Cat. No. B7904923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine
Molecular FormulaC10H12BrClN2
Molecular Weight275.57 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=C(C=C(C=N2)Br)Cl
InChIInChI=1S/C10H12BrClN2/c11-8-6-9(12)10(13-7-8)14-4-2-1-3-5-14/h6-7H,1-5H2
InChIKeyIHTAGXNZJLLQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine CAS 1289112-85-1: Procurement-Grade Characterization for the Dihalogenated 2-Piperidinopyridine Building Block


5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine (CAS 1289112-85-1, MF C₁₀H₁₂BrClN₂, MW 275.57 g/mol) is a heterocyclic building block comprising a pyridine core substituted with bromine at C5, chlorine at C3, and a piperidin-1-yl group at C2 . The compound belongs to the 2-piperidinopyridine class but is distinguished from mono-halogenated and non-halogenated analogs by its dual-halogen substitution pattern. It is catalogued as an intermediate for medicinal chemistry and fragment-based drug discovery, with no primary bioactivity data yet reported in ChEMBL [1]. Its procurement value is therefore anchored in its synthetic versatility—specifically, the differential reactivity of its C–Br and C–Cl bonds—and its differentiated physicochemical profile rather than in established biological target engagement.

Why Generic 2-Piperidinopyridine Analogs Cannot Substitute for 5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine


In-class 2-piperidinopyridines vary critically in the number, identity, and position of halogen substituents, and these variations directly control chemoselectivity in cross-coupling, basicity (pKa), lipophilicity (LogP), and halogen-bond donor capacity. A mono-bromo analog such as 5-bromo-2-(piperidin-1-yl)pyridine (CAS 24255-95-6) offers only a single site for Pd-catalyzed functionalization , while a mono-chloro analog such as 3-chloro-2-(piperidin-1-yl)pyridine (CAS 282723-20-0) is poorly reactive under mild Suzuki–Miyaura conditions [1]. The target compound, by combining one C–Br and one C–Cl bond on the same pyridine ring, enables orthogonal sequential derivatization—a capability that neither mono-halogenated nor di-bromo/ di-chloro analogs provide [2]. Its pKa of 4.02 is depressed relative to mono-chlorinated analogs (~4.73), altering protonation state at physiological pH and influencing both purification and salt formation . These quantitative physicochemical and reactivity differences preclude simple one-for-one interchange.

Quantitative Differentiation Evidence for 5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine vs. Closest Analogs


Chemoselective Sequential Cross-Coupling: Orthogonal Reactivity of C5–Br vs. C3–Cl

The 5-bromo-3-chloro substitution pattern on the 2-piperidinopyridine scaffold enables sequential Pd-catalyzed transformations that are not possible with mono-halogenated analogs. Keylor et al. (J. Am. Chem. Soc. 2017) demonstrated on the cognate 5-bromo-2-chloropyridine system that with Xantphos ligand, oxidative addition occurs exclusively at the C–Br bond, while switching to DTBPF (1,1′-bis(di-tert-butylphosphino)ferrocene) inverts chemoselectivity to favor C–Cl activation (>8:1 Cl:Br selectivity) [1]. Baloch et al. (Eur. J. Inorg. Chem. 2012) further established that 3-, 4-, or 5-bromo-2-chloropyridines undergo successive direct heteroarylation at the C–Br position followed by Suzuki coupling at C–Cl, using an air-stable Pd catalyst and a cheap, nontoxic base [2]. Neither 5-bromo-2-(piperidin-1-yl)pyridine (lacking a second halogen) nor 3-chloro-2-(piperidin-1-yl)pyridine (lacking a reactive C–Br) can match this bifunctional derivatization capability.

Sequential Pd-catalyzed coupling Chemoselective amination Heterocycle diversification C–Br/C–Cl orthogonal reactivity

Pyridine Nitrogen Basicity (pKa): Impact on Purification, Salt Formation, and Biological Profile

The predicted pKa of the pyridine nitrogen in 5-bromo-3-chloro-2-(piperidin-1-yl)pyridine is 4.02 ± 0.39 . This is substantially lower than the pKa of the mono-chlorinated analog 3-chloro-2-(piperidin-1-yl)pyridine (~4.73 ± 0.10) and far below that of the non-halogenated 2-(piperidin-1-yl)pyridine (pKa ~6.0–6.5 class expectation). The depression arises from the combined electron-withdrawing effects of Br at C5 (σₘ = +0.39) and Cl at C3 (σₘ = +0.37), both positioned to withdraw electron density from the pyridine nitrogen through the π-system. At physiological pH 7.4, the target compound is >99.9% neutral (free base), whereas the mono-chloro analog is ~99.8% neutral—a difference that becomes pronounced at formulation-relevant pH values (e.g., pH 5–6) where protonation differences affect solubility and salt stoichiometry.

pKa differentiation Pyridine basicity Salt formation Physicochemical property comparison

Halogen-Bond Donor Capacity: Differentiated Br vs. Cl Profile for Supramolecular and Crystallographic Applications

Fotović et al. (Cryst. Growth Des. 2021) demonstrated through combined database survey, crystallographic, and DFT studies that bromopyridinium cations form halogen-bonding contacts with halide anions that are consistently shorter than the sum of van der Waals radii, whereas chloropyridinium cations mostly participate in longer contacts or fail to form halogen bonds entirely [1]. The electrostatic potential (ESP) of the halogen σ-hole increases substantially upon protonation or N-methylation of the pyridine ring, but chlorine atoms remain relatively poor halogen-bond donors despite a large positive σ-hole ESP. Quantitative analysis showed that halogen bond participation probability in the solid state rises from ≈7–51% for chloropyridines to ≈8–87% for bromopyridines, and from ≈40% to ≈90% for iodopyridines [1]. For 5-bromo-3-chloro-2-(piperidin-1-yl)pyridine, this implies that the C5–Br can function as a competent halogen-bond donor (particularly when the pyridine N is protonated or alkylated), while the C3–Cl is effectively silent as a halogen-bond donor, providing a spatially addressable XB interaction site.

Halogen bonding Sigma-hole Crystal engineering Supramolecular chemistry

Density and Boiling Point Differentiation: Practical Implications for Purification and Handling

5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine exhibits a predicted boiling point of 348.0 ± 42.0 °C at 760 mmHg and a predicted density of 1.505 ± 0.06 g/cm³ . The mono-bromo analog 5-bromo-2-(piperidin-1-yl)pyridine has a measured boiling point of 333.85 °C at 760 mmHg and density of 1.409 g/cm³ [1]. The non-halogenated 2-(piperidin-1-yl)pyridine boils at 135–138 °C (at 20 mmHg) with a density of 1.044 g/mL at 25 °C . The target compound's boiling point elevation of ≈14 °C over the mono-bromo analog and its 6.8% higher density are consistent with the additional chlorine atom's contribution to molecular polarizability and mass.

Boiling point Density Distillation Purification

Molecular Weight and Lipophilicity (cLogP) Differentiation: Relevance to Fragment Library Design and Permeability

With a molecular weight of 275.57 g/mol, 5-bromo-3-chloro-2-(piperidin-1-yl)pyridine sits above the 'Rule of Three' fragment threshold (MW <300) but remains within the small-molecule lead-like space . This contrasts with 5-bromo-2-(piperidin-1-yl)pyridine (MW 241.13 g/mol), which is fragment-compliant, and 3-chloro-2-(piperidin-1-yl)pyridine (MW 196.67 g/mol), which is smaller still. The lipophilicity of the mono-bromo analog has been measured as LogP ≈ 3.08 [1]; addition of a chlorine substituent (Hansch π(Cl) ≈ +0.7) predicts a LogP of ≈3.6–3.8 for the target compound, which is consistent with the higher calculated density and boiling point. The ZINC database records the target compound with no known activity and no publication history, confirming its status as an underexplored building block suitable for new fragment-based screening campaigns [2].

Molecular weight Lipophilicity Fragment-based drug discovery Rule of Three

Optimal Procurement and Deployment Scenarios for 5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine


Diversified 2,3,5-Trisubstituted Pyridine Library Synthesis via Sequential Cross-Coupling

The orthogonally reactive C5–Br and C3–Cl bonds enable a two-step, one-pot sequential functionalization strategy in which the C5 position is derivatized first via Suzuki–Miyaura, direct arylation, or Buchwald–Hartwig amination (Br-selective Pd-Xantphos conditions), followed by a second diversification at C3 using a ligand-switched Pd-DTBPF system that activates the C–Cl bond [1][2]. This approach is directly supported by the work of Keylor et al. (JACS 2017), who demonstrated >8:1 Cl:Br selectivity with DTBPF on the bromo-chloropyridine scaffold, and by Baloch et al. (Eur. J. Inorg. Chem. 2012), who achieved sequential direct arylation–Suzuki coupling on bromo-2-chloropyridines with an air-stable Pd catalyst. For medicinal chemistry teams building focused kinase inhibitor or GPCR libraries, this building block collapses what would otherwise require two separate mono-halogenated intermediates and additional protection/deprotection steps into a single, streamlined diversification sequence [2].

Crystal Engineering and Halogen-Bond-Driven Co-Crystal Design

The differentiated halogen-bond donor profile—with C5–Br acting as a competent XB donor and C3–Cl as a negligible donor—makes this compound a candidate for directional crystal engineering studies. Fotović et al. (Cryst. Growth Des. 2021) established that bromopyridinium cations reliably form halogen bonds shorter than the sum of van der Waals radii with halide acceptors, whereas chloropyridinium cations do not [3]. By selectively protonating or N-alkylating the pyridine nitrogen, the Br σ-hole ESP is amplified, creating a strong, vectorially defined XB donor site orthogonal to the piperidine moiety. This can be exploited for the design of pharmaceutical co-crystals where halogen-bond-guided packing improves solubility, stability, or tabletting properties of an API [3].

Fragment-Based Drug Discovery with 3D Topological Diversity

The compound's molecular weight (275.57 g/mol) positions it at the upper boundary of fragment space, while the piperidine ring introduces three-dimensional character (fraction sp³ = 0.5 for the piperidine carbons) that is underrepresented in typical flat heteroaromatic fragment libraries [4]. The ZINC database confirms that this specific compound has no prior biological annotation, making it a genuinely novel entry point for fragment screening campaigns [5]. The dual-halogen substitution enhances detectability in both mass spectrometry (characteristic Br/Cl isotope pattern) and X-ray crystallography (anomalous scattering from Br), facilitating hit identification and binding-mode determination in fragment-based lead discovery [4].

Process Chemistry: Purification-Optimized Intermediate for Scale-Up

The compound's elevated boiling point (348.0 °C) and density (1.505 g/cm³), combined with its low pKa (4.02), inform practical purification strategies at scale . The high density ensures clean phase separation during aqueous/organic workup, while the low basicity permits extraction of the neutral free base into organic solvents at mildly acidic pH (pH 5–6) where more basic pyridine analogs would partition into the aqueous phase as salts. The presence of both Br and Cl heavy atoms provides a distinctive isotope signature in LC–MS that simplifies reaction monitoring and impurity tracking during multi-step syntheses .

Quote Request

Request a Quote for 5-Bromo-3-chloro-2-(piperidin-1-yl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.